Product packaging for YH-GKA(Cat. No.:)

YH-GKA

Cat. No.: B1193871
M. Wt: 470.4728
InChI Key: GQAYYDKEDCYYMN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YH-GKA is a novel phenylethyl benzamide derivative identified as a potent glucokinase (GK) activator for the treatment of type 2 diabetes mellitus . In vitro assays demonstrate potent GK activation with an EC50 of 70 nM . In vivo studies show a significant reduction in blood glucose levels. In an oral glucose tolerance test (OGTT) with C57BL/J6 mice, this compound (50 mg/kg) reduced glucose AUC by 29.6%, an effect comparable to metformin at a much higher dose (300 mg/kg) . Furthermore, acute and subchronic studies in ob/ob mice confirmed the compound's ability to lower basal glucose levels without adverse effects on serum lipids or body weight . This compound also exhibits high bioavailability and moderate elimination in preclinical species, making it a promising candidate for antidiabetic research . As a laboratory chemical, this product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use . Please refer to the Safety Data Sheet for proper handling and storage conditions, which include storage at -20°C for the powder form .

Properties

Molecular Formula

C25H24F2N2O5

Molecular Weight

470.4728

IUPAC Name

(S)-6-(3-(2,6-Difluorophenethyl)-5-((1-methoxypropan-2-yl)oxy)benzamido)nicotinic acid

InChI

InChI=1S/C25H24F2N2O5/c1-15(14-33-2)34-19-11-16(6-8-20-21(26)4-3-5-22(20)27)10-18(12-19)24(30)29-23-9-7-17(13-28-23)25(31)32/h3-5,7,9-13,15H,6,8,14H2,1-2H3,(H,31,32)(H,28,29,30)/t15-/m0/s1

InChI Key

GQAYYDKEDCYYMN-HNNXBMFYSA-N

SMILES

O=C(O)C1=CN=C(NC(C2=CC(O[C@@H](C)COC)=CC(CCC3=C(F)C=CC=C3F)=C2)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YH-GKA;  YH GKA;  YHGKA

Origin of Product

United States

Molecular Mechanisms of Yh Gka Action

Direct Allosteric Activation of Glucokinase by YH-GKA

Like other GKAs, this compound functions by binding to an allosteric site on the glucokinase enzyme, a location distinct from the active site where glucose binds. nih.govpatsnap.com This binding event induces a conformational change that stabilizes the enzyme in a more active state, thereby increasing its affinity for glucose. patsnap.comnih.gov

The allosteric binding site for GKAs is a well-defined pocket formed by residues from both the small and large domains of the glucokinase enzyme. researchgate.netresearchgate.net While specific residue interactions for this compound are not detailed in the provided search results, the general mechanism for GKAs involves this common allosteric site. researchgate.netdiabetesjournals.org This site is unique to glucokinase and is not present in other hexokinases. researchgate.net Key residues within this pocket interact with the activator molecule, facilitating the enzyme's transition to a high-activity state. Research on other GKAs has highlighted the importance of specific amino acids in this region for activator binding and efficacy.

Glucokinase exists in different conformational states, including a "super-open" inactive state and a "closed" active state. nih.gov The binding of glucose promotes a shift from the inactive to the active conformation. nih.gov Glucokinase activators like this compound facilitate this process. nih.gov By binding to the allosteric site, the activator stabilizes the active conformation of the enzyme. nih.gov This conformational shift is crucial for the enzyme's function, as it brings the catalytic residues into the correct orientation for glucose phosphorylation. youtube.com Studies have shown that GKAs can reduce the amount of glucose needed to convert the enzyme to its active state, effectively sensitizing it to lower glucose concentrations. researchgate.net

Modulatory Role of Glucokinase Regulatory Protein (GKRP) in this compound Activity

In hepatocytes, the activity and subcellular location of glucokinase are tightly regulated by the glucokinase regulatory protein (GKRP). wikipedia.orgfrontiersin.org Under low glucose conditions, GKRP binds to glucokinase, inhibiting its activity and sequestering the complex within the nucleus. nih.govtaylorandfrancis.com This prevents glucose phosphorylation when glucose levels are low. taylorandfrancis.com

An important aspect of the mechanism for GKAs in the liver is their ability to disrupt the inhibitory glucokinase/GKRP complex. nih.govnih.gov When glucose levels rise, or in the presence of molecules like fructose-1-phosphate, the complex dissociates, freeing glucokinase to perform its catalytic function. nih.govresearchgate.net GKAs, including presumably this compound, promote this dissociation. nih.gov By binding to glucokinase, the activator destabilizes the GK/GKRP interaction, leading to the release of active glucokinase. nih.govnih.gov

Following its dissociation from GKRP in the nucleus, glucokinase is translocated to the cytoplasm, where it can phosphorylate glucose. nih.govresearchgate.net This movement is a critical step in the activation of hepatic glucose metabolism. frontiersin.org By promoting the dissociation of the GK/GKRP complex, this compound facilitates this essential nuclear-to-cytoplasmic shift of glucokinase. nih.gov This translocation increases the concentration of active enzyme in the cytoplasm, leading to enhanced glucose uptake and utilization by the liver. nih.govnih.gov

Influence of this compound on Glucose Phosphorylation Kinetics

Glucokinase exhibits unique kinetic properties, including a sigmoidal saturation curve for glucose, which is unusual for a monomeric enzyme. nih.govbiorxiv.org This cooperative behavior allows it to function as a sensitive glucose sensor within a physiological range. biorxiv.orgwikipedia.org

Glucokinase activators like this compound significantly alter these kinetics. diabetesjournals.org They modify the enzyme's sigmoidal activity curve to a more hyperbolic one. nih.gov This change is characterized by a decrease in the S0.5 (the glucose concentration at which the reaction velocity is half of the maximum) and an increase in the Vmax (the maximum reaction velocity). diabetesjournals.orgnih.gov By increasing the enzyme's affinity for glucose (lower S0.5) and its maximum catalytic rate (higher Vmax), this compound makes glucokinase more efficient at phosphorylating glucose, even at lower glucose concentrations. diabetesjournals.orgnih.gov

Kinetic ParameterEffect of this compoundOutcome
S0.5 (for Glucose) DecreasesIncreases the enzyme's affinity for glucose.
Vmax IncreasesIncreases the maximum rate of glucose phosphorylation.
Hill Coefficient (nH) DecreasesReduces the positive cooperativity, shifting the kinetic profile from sigmoidal towards hyperbolic.

Interplay of this compound with Mitochondrial Proteins and Membrane Dynamics

This compound has been shown to enhance mitochondrial function by modulating key bioenergetic parameters. In studies conducted on INS-1 pancreatic β-cells, treatment with this compound led to a notable increase in ATP content, the primary energy currency of the cell. nih.gov This suggests that this compound promotes more efficient cellular respiration. Furthermore, the compound was observed to increase the mitochondrial membrane potential. nih.gov The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis. An increase in this potential signifies enhanced mitochondrial functional integrity.

Another significant finding is the this compound-induced increase in citrate (B86180) synthase activity. nih.gov Citrate synthase is a key enzyme in the tricarboxylic acid (TCA) cycle, a central metabolic pathway that occurs within the mitochondria. Elevated activity of this enzyme points to an upregulation of the TCA cycle, leading to increased production of reducing equivalents that fuel the electron transport chain and subsequent ATP production.

A direct interaction between glucokinase and a key mitochondrial outer membrane protein has also been identified as a result of this compound treatment. Specifically, this compound was found to increase the interaction between GK and the voltage-dependent anion-selective channel protein (VDAC). nih.gov VDAC is a crucial channel that regulates the passage of ions and metabolites, including ATP, between the mitochondria and the rest of the cell. The enhanced association between GK and VDAC suggests a mechanism by which this compound may couple glycolysis more tightly to mitochondrial oxidative phosphorylation, thereby improving glucose metabolism and energy production. nih.gov

These findings are summarized in the data tables below, illustrating the impact of this compound on key mitochondrial parameters in INS-1 cells.

Table 1: Effect of this compound on Mitochondrial Bioenergetics

Parameter Effect of this compound Treatment Significance
ATP Content Increased nih.gov Enhanced cellular energy levels

Table 2: this compound's Influence on Mitochondrial Enzymatic Activity and Protein Interaction

Component Effect of this compound Treatment Implication
Citrate Synthase Activity Increased nih.gov Upregulation of the TCA cycle

Cellular and Subcellular Biological Effects of Yh Gka

Impact on Cellular Energy Metabolism and ATP Production

This compound significantly impacts cellular energy metabolism, particularly through its interaction with glucokinase, a critical enzyme in glucose sensing and metabolism nih.govingentaconnect.com. In INS-1 pancreatic β-cells, treatment with this compound has been shown to increase cell numbers when glucose is present at 3 mM concentrations nih.gov. This effect is mediated by the upregulation of insulin (B600854) receptor substrate-2 (IRS-2) and subsequent activation of AKT/protein kinase B phosphorylation nih.gov.

A notable finding is this compound's capacity to inhibit apoptotic signaling by enhancing intracellular ATP content and mitochondrial membrane potential nih.gov. These effects are correlated with favorable changes in mitochondrial function-related genes, highlighting a direct link between this compound activity and cellular bioenergetics nih.gov. Glucokinase activators, including this compound, are known to stimulate glycolysis and glycogen (B147801) synthesis by directly activating glucokinase or promoting the dissociation of the glucokinase/glucokinase regulatory protein (GKRP) complex ingentaconnect.com.

The compound demonstrates potent glucokinase activating properties, with an EC50 of 70 nM in in vitro assays measuring the fold increase of glucokinase activity at 5.0 mM glucose concentration nih.gov. Furthermore, in an oral glucose tolerance test, this compound led to a 29.6% reduction in the glucose area under the curve at a dose of 50 mg/kg in ob/ob mice nih.gov.

Table 1: Impact of this compound on Cellular Energy Metabolism and ATP Production

ParameterObserved Effect (in INS-1 cells unless specified)Reference
Cell proliferation (at 3 mM glucose)Increased cell numbers nih.gov
Apoptotic signalingInhibited nih.gov
ATP contentInduced increase nih.gov
Mitochondrial membrane potentialInduced increase nih.gov
Glucokinase activity (EC50)70 nM (in vitro at 5.0 mM glucose) nih.gov
Glucose AUC reduction (in ob/ob mice)29.6% (at 50 mg/kg) nih.gov

Effects on Citrate (B86180) Synthase Activity

This compound has been observed to induce citrate synthase (CS) activity, contributing to its anti-apoptotic effects nih.gov. Citrate synthase is a pivotal enzyme located within the mitochondrial matrix, serving as a functional marker of mitochondrial content and activity ijpras.comoroboros.at. It catalyzes the initial reaction of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, by condensing oxaloacetate with acetyl-CoA to form citrate ijpras.comoroboros.at.

Table 2: Effects of this compound on Citrate Synthase Activity

ParameterObserved Effect (in INS-1 cells)Reference
Citrate Synthase ActivityInduced increase nih.gov
Associated Cellular ProcessInhibition of apoptotic signaling nih.gov
Role of Citrate SynthaseKey enzyme in TCA cycle, marker of mitochondrial function ijpras.comoroboros.at

Influence on Hepatic Glucose Utilization and Glycogen Synthesis Pathways

Glucokinase, the enzyme activated by this compound, plays a crucial role in hepatic glucose metabolism ingentaconnect.com. In the liver, glucokinase is essential for promoting the synthesis of hepatic glycogen and maintaining postprandial blood glucose balance ingentaconnect.com. As a glucokinase activator, this compound is expected to enhance glucose uptake in the liver and stimulate both glycolysis and glycogen synthesis nih.govingentaconnect.com.

Under well-fed conditions, the liver efficiently takes up glucose from the bloodstream and converts it into glycogen, a process known as glycogenesis, for storage bioscientifica.com. Glycogen synthesis from glucose can occur through both direct and indirect pathways, influenced by the prior metabolic state of the organism nih.gov. By activating glucokinase, this compound facilitates the initial phosphorylation of glucose, committing it to these metabolic pathways within hepatocytes ingentaconnect.com.

Furthermore, research indicates that this compound can dramatically reduce the mRNA level of peroxisome proliferator-activated receptor gamma coactivator 1 alpha (PGC-1α) and prevent glucotoxicity-induced apoptosis in INS-1 pancreatic β-cells ekb.egbioscientifica.com. PGC-1α is a key regulator of hepatic gluconeogenesis and mitochondrial biogenesis bioscientifica.comekb.eg. While its primary observed effect in this context is on β-cells, the modulation of PGC-1α by this compound suggests a broader influence on metabolic regulatory networks that could indirectly impact hepatic glucose metabolism and glycogen synthesis pathways.

Signaling Pathways and Molecular Networks Modulated by Yh Gka

Activation of the IRS-2/PI3K/AKT/PKB Signaling Cascade

YH-GKA has been shown to activate the Insulin (B600854) Receptor Substrate-2 (IRS-2)/Phosphoinositide 3-kinase (PI3K)/AKT/Protein Kinase B (PKB) signaling cascade. Specifically, this compound increases the number of INS-1 β-cells by up-regulating IRS-2 and subsequently activating AKT/PKB oup.com. The proliferative effects of this compound are attenuated when IRS-2 expression is downregulated, underscoring the critical role of this pathway in its action researchgate.netoup.com. The PI3K/AKT pathway is a highly conserved signal transduction pathway that promotes cell survival, growth, and proliferation in response to extracellular signals, with IRS proteins acting as adapter molecules that activate PI3K nih.govmdpi.comwikipedia.org.

Table 1: Observed Effects of this compound on IRS-2/PI3K/AKT/PKB Pathway Components

Pathway ComponentObserved Effect of this compoundReference
IRS-2Upregulation oup.com
AKT/PKBActivation oup.com
Cell ProliferationIncreased (attenuated by IRS-2 downregulation) researchgate.netoup.com

Engagement of the AKT-mediated GSK-3/β-Catenin Pathway

This compound engages the AKT-mediated Glycogen (B147801) Synthase Kinase-3 (GSK-3)/β-Catenin pathway. Treatment with this compound leads to an increase in β-catenin and cyclin D2 mRNA expression researchgate.net. This is associated with the inactivation of GSK-3β through increased phosphorylation researchgate.net. This compound has been demonstrated to induce a concomitant upregulation of IRS-2 and activation of the AKT-mediated GSK-3/β-catenin pathway koreamed.org. AKT phosphorylates and inhibits GSK-3, which in turn allows the activation of downstream effectors that promote cell survival and proliferation frontiersin.orgnih.gov. In the absence of Wnt ligands, GSK-3 typically phosphorylates β-catenin, targeting it for degradation; however, when GSK-3 is inhibited, β-catenin is stabilized, leading to the activation of Wnt target genes frontiersin.orgoncotarget.com.

Regulation of Cyclin D2 Expression and Cell Cycle Progression

This compound influences cell cycle progression through the regulation of Cyclin D2 expression. Studies have shown that this compound increases cyclin D2 mRNA expression researchgate.net. This aligns with findings that glucose-mediated inactivation of forkhead box O (FoxO) transcription factors, which are targets of PI3K/PKB, results in increased cyclin D2 expression and enhanced beta-cell proliferation koreamed.orgacbjournal.org. Cyclin D2, a D-type cyclin, plays a role in the G1 to S phase transition of the cell cycle by forming complexes with cyclin-dependent kinases (Cdk) nih.gov.

Downregulation of B-Cell Lymphoma 6 (BCL-6) Expression

The modulation of B-Cell Lymphoma 6 (BCL-6) expression by this compound is linked to its effects on the PI3K/PKB pathway. Glucose-mediated inactivation of FoxO transcription factors, which are downstream targets of PI3K/PKB, contributes to the downregulation of the transcriptional repressor BCL-6 koreamed.orgacbjournal.org. BCL-6 is a proto-oncogene encoding a transcriptional repressor essential for germinal center development, and its downregulation is crucial for the post-germinal center development of B cells nih.govhaematologica.org. Mitogenic stimulation of lymphocytes typically leads to a decrease in BCL-6 mRNA levels nih.gov.

Potential Involvement of MAPK Signaling Pathways

While direct activation of MAPK pathways solely by this compound requires further elucidation, research indicates a potential involvement. Downstream signaling activation of Extracellular signal-regulated kinase (ERK), a component of the Mitogen-Activated Protein Kinase (MAPK) pathways, is a major effector of beta-cell proliferation koreamed.orgacbjournal.org. This compound has been shown to increase beta-cell growth and prevent glucotoxic beta-cell apoptosis koreamed.org. MAPK pathways, including ERK, p38, and c-Jun NH(2)-terminal kinase (JNK), are broadly involved in cellular functions such as proliferation, differentiation, survival, and are activated by various extracellular and intracellular stimuli, including growth factors and hormones nih.govgenome.jp. Furthermore, the MAPK pathway is known to engage in crosstalk with other critical signaling pathways, such as PI3K-Akt mdpi.com.

Crosstalk with Other Growth Factor and Hormone Signaling Pathways

The signaling pathways modulated by this compound, particularly the PI3K/AKT pathway, are known to engage in extensive crosstalk with other growth factor and hormone signaling pathways, highlighting a complex regulatory network wikipedia.org. For instance, growth hormone (GH) and insulin-like growth factor-1 (IGF-I) can synergistically activate the Akt pathway, and GH signaling itself recruits IRS1 and PI3K qiagen.comnih.govnih.gov. Receptor tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal growth factor Receptor 2 (HER2), and Insulin-like Growth Factor 1 Receptor (IGFR1), activate downstream signaling pathways including PI3K/Akt and MAP kinases researchgate.net. These kinases can also phosphorylate and activate the estrogen receptor (ER) in a ligand-independent manner researchgate.net. Additionally, the androgen receptor (AR) can be activated through ligand-independent mechanisms, including IGF-I-induced MAPK-ERK1/2, p38, and JNK phosphorylation frontiersin.org. These interactions suggest that this compound's influence on the core PI3K/AKT pathway could have broader implications through these interconnected networks.

Transcriptomic and Proteomic Responses to Yh Gka

Differential Gene Expression Analysis (e.g., IRS-2, Cyclin D2)

YH-GKA treatment has been shown to significantly alter the expression of key genes involved in cell growth and signaling pathways. Studies in INS-1 pancreatic β-cells have demonstrated that this compound upregulates the mRNA expression of Insulin (B600854) Receptor Substrate-2 (IRS-2) and Cyclin D2. nih.gov

IRS-2 is a critical signaling molecule that mediates the mitogenic and anti-apoptotic signals from several cellular receptors. atlasgeneticsoncology.org Its upregulation by this compound is a key event, as the proliferative effects of the compound are diminished when IRS-2 expression is downregulated. nih.gov This suggests that IRS-2 is essential for the compensatory β-cell hyperplasia induced by glucokinase activators in response to insulin resistance. koreamed.org

Cyclin D2 is a cell cycle regulator that plays a crucial role in the G1/S transition phase. mdpi.com this compound treatment leads to an increase in Cyclin D2 mRNA expression, contributing to its pro-proliferative effects. nih.gov The induction of Cyclin D2 is a downstream effect of the signaling cascade initiated by this compound, which includes the activation of the IRS-2 pathway. scispace.com

Table 1: Effect of this compound on Gene Expression
GeneEffect of this compoundFunctionReferences
Insulin Receptor Substrate-2 (IRS-2)Upregulation of mRNA expressionMediates mitogenic and anti-apoptotic signaling; crucial for β-cell compensation and proliferation. nih.gov, koreamed.org, atlasgeneticsoncology.org
Cyclin D2Increased mRNA expressionRegulates G1/S transition in the cell cycle, promoting cell proliferation. nih.gov, scispace.com, mdpi.com

Alterations in Protein Levels and Phosphorylation States (e.g., AKT, GSK3β, BAD)

The effects of this compound extend to the proteomic level, primarily through the modulation of protein phosphorylation, a key mechanism for regulating protein function and signal transduction. thermofisher.com

AKT: Treatment with this compound leads to the subsequent activation of AKT, also known as Protein Kinase B (PKB), through increased phosphorylation. nih.gov AKT is a serine/threonine kinase that plays a central role in cell survival and proliferation by inhibiting apoptotic processes. thermofisher.com Its activation is a downstream consequence of the this compound-induced upregulation of IRS-2. nih.govkoreamed.org

GSK3β: this compound inactivates Glycogen (B147801) Synthase Kinase 3β (GSK3β) by increasing its inhibitory phosphorylation at the Ser9 residue. nih.govsigmaaldrich.comelifesciences.org GSK3β is a versatile kinase that, in its active state, can promote apoptosis and regulate cell cycle regulators. sigmaaldrich.com By inhibiting GSK3β, this compound promotes cell survival and proliferation. nih.gov This inactivation is part of the AKT-mediated signaling pathway. koreamed.org

BAD: Research indicates that glucokinase activators like this compound can increase the levels of the B-cell lymphoma 2 (Bcl-2) associated death promoter (BAD) protein. scispace.com BAD is a pro-apoptotic member of the Bcl-2 family, and its function is tightly regulated by phosphorylation. gsea-msigdb.orgharvard.edu When phosphorylated, BAD is sequestered in the cytoplasm and cannot promote apoptosis. gsea-msigdb.org this compound's protective effects against glucotoxic apoptosis are associated with these changes in apoptosis-related proteins. nih.gov Specifically, AKT can phosphorylate and inactivate BAD, promoting cell survival. thermofisher.com

Table 2: Effect of this compound on Protein Levels and Phosphorylation
ProteinEffect of this compoundFunction of AlterationReferences
AKT (Protein Kinase B)Increased phosphorylation (activation)Promotes cell survival and proliferation; a downstream effect of IRS-2 upregulation. nih.gov, koreamed.org, thermofisher.com
GSK3β (Glycogen Synthase Kinase 3β)Increased inhibitory phosphorylation (inactivation)Promotes cell survival and proliferation by inhibiting a pro-apoptotic kinase. nih.gov, koreamed.org, sigmaaldrich.com
BAD (Bcl-2 associated death promoter)Increased protein levels; likely increased phosphorylation (inactivation)Inhibits the pro-apoptotic function of BAD, contributing to cell survival. scispace.com, gsea-msigdb.org, thermofisher.com

Insights from High-Throughput Omics Data Integration

While specific studies integrating multi-omics data for this compound are not extensively detailed in the public domain, the principles of such approaches offer a roadmap for gaining deeper mechanistic insights. High-throughput omics technologies, such as transcriptomics (RNA-Seq) and proteomics (mass spectrometry), generate vast datasets that, when integrated, can provide a holistic view of cellular responses. mdpi.comnih.gov

Integrating transcriptomic and proteomic data allows researchers to move beyond single-gene or single-protein effects to understand the complex interplay between different regulatory layers. plos.org For instance, a transcriptomic analysis of liver tissue from mice treated with a glucokinase activator revealed significant changes in genes related to lipid metabolism and the unfolded protein response. researchgate.netnewswise.com

A similar integrated omics approach for this compound could:

Uncover Novel Pathways: By simultaneously analyzing changes in mRNA and protein abundance, researchers could identify entire signaling or metabolic pathways that are modulated by this compound, beyond the already established IRS-2/AKT axis.

Identify Post-Transcriptional Regulation: Comparing the extent of mRNA upregulation with the corresponding protein level changes can reveal instances of post-transcriptional control, where protein synthesis or degradation rates are altered independently of gene expression.

Build Comprehensive Mechanistic Models: The integration of transcriptomics, proteomics, and potentially metabolomics, can be used to construct computational models of the cellular network. plos.org This would allow for a more precise characterization of how this compound's activation of glucokinase propagates through various cellular systems to produce its ultimate physiological effects.

Discover Biomarkers: A comprehensive omics profile could help identify robust biomarkers to monitor the efficacy and cellular response to this compound treatment. nih.gov

Ultimately, the integration of high-throughput omics data provides a powerful strategy to dissect the multi-level regulation exerted by this compound, offering a more complete picture of its mechanism of action and its impact on cellular physiology. nih.gov

Structure Activity Relationship Sar of Yh Gka and Its Analogues for Biological Activity

Identification of Key Structural Features for Glucokinase Activation

The biological activity of glucokinase activators (GKAs) is intrinsically linked to a set of common structural features that facilitate binding to an allosteric site on the GK enzyme, approximately 20 Å away from the glucose-binding catalytic site. benthamopenarchives.combenthamopen.com Analysis of a wide range of GKAs reveals a general architecture required for potent activation.

A predominant structural motif among many potent GKAs is a shape resembling the letter "Y", where three chemical arms, typically containing cyclic moieties, emanate from a central point. benthamopenarchives.combenthamopen.comnih.gov These arms are designed to fit into three distinct aromatic and hydrophobic subpockets within the allosteric binding site. benthamopenarchives.combenthamopen.comnih.gov

One of the most critical interactions for glucokinase activation is the formation of a dual hydrogen bond donor-acceptor pair with the backbone of the amino acid residue Arg63. benthamopen.comnih.govsci-hub.se This interaction, often involving an amide group or a nitrogen-containing heterocycle in the GKA molecule, appears to be a defining feature for potent binding and subsequent enzyme activation. benthamopen.comnih.govsci-hub.se For instance, studies have shown that an amide linked to a thiazole (B1198619) or pyridine (B92270) binds effectively in the pocket containing Arg63. nih.gov

Structural FeatureInteracting GK Residue/PocketRole in ActivationReference
Hydrogen Bond Donor/Acceptor Pair (e.g., Amide, N-Heterocycle)Arg63Crucial for anchoring the molecule in the allosteric site and initiating activation. benthamopen.comnih.govsci-hub.se
Hydrophobic/Aromatic Moiety (Arm 1)Hydrophobic Pocket 1Provides key hydrophobic interactions to secure the ligand. benthamopenarchives.comnih.gov
Cyclic Moiety (Arm 2)Hydrophobic Pocket 2 (formed by Pro66, Val455, Tyr215)Offers diverse aromatic and hydrophobic binding opportunities for potency modulation. benthamopen.comnih.gov
Hydrophobic/Aromatic Moiety (Arm 3)Hydrophobic Pocket 3 (formed by Met210, Met235, Tyr214)Contributes to overall binding affinity through hydrophobic interactions. nih.gov

Rational Design Principles for Modulating YH-GKA Potency and Selectivity (Conceptual)

Rational drug design for compounds like this compound involves the deliberate modification of its chemical structure to enhance desired properties such as potency and selectivity, based on a detailed understanding of its interaction with the target protein. nih.gov

The primary principle for modulating the potency of this compound would be to optimize its interactions within the allosteric binding site. This can be achieved by:

Strengthening Key Hydrogen Bonds: Modifying the hydrogen bond donor-acceptor moiety to create a more geometrically and electronically ideal interaction with Arg63 could significantly enhance binding affinity. benthamopen.comnih.gov

Optimizing Hydrophobic Interactions: Systematically altering the cyclic and aromatic groups on the arms of the molecule to better fit the contours and hydrophobicity of the three subpockets can increase potency. benthamopen.com The second pocket, in particular, is considered to have the best potential for GKA optimization by using aromatic heterocycles. benthamopen.com

Introducing Favorable Conformations: Incorporating structural elements that pre-organize the molecule into the ideal "Y-shaped" binding conformation can reduce the entropic penalty of binding, thus increasing affinity.

Achieving selectivity, for instance, hepatocyte-specific activation, is a critical goal to mitigate potential side effects. Design principles for modulating selectivity include:

Exploiting Structural Differences: While the allosteric site is generally conserved, subtle differences may exist between GK in different tissues or its interaction with regulatory proteins like the glucokinase regulatory protein (GKRP). mdpi.compnas.org Designing analogues that specifically exploit these differences could confer tissue selectivity.

Modulating Physicochemical Properties: Altering properties like polarity, size, and hydrogen bonding capacity can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which can be leveraged to target specific organs like the liver. mdpi.com

Computational Approaches in SAR Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing for the efficient exploration of SAR. oncodesign-services.comcreative-biolabs.com These methods build predictive models that link a compound's chemical structure to its biological activity, guiding the synthesis of more promising analogues. oncodesign-services.com For GKAs like this compound, computational techniques provide deep insights into the molecular interactions that govern activation.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. scispace.com For this compound, docking simulations place the molecule into the allosteric binding site of glucokinase to predict its binding mode and estimate its binding affinity. benthamopenarchives.combenthamopen.com

These simulations have been crucial in confirming the "Y-shaped" binding hypothesis, showing how the three arms of GKA molecules orient themselves into three corresponding hydrophobic subpockets. benthamopenarchives.combenthamopen.comnih.gov Docking studies consistently identify the key hydrogen bonding interaction between the activator and the Arg63 residue. benthamopen.com Other important residues frequently identified in the binding site through docking include Y61, S69, and Y215. scispace.com By calculating a docking score or binding free energy, this method can rank potential this compound analogues, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

Interacting ResiduePocket/RegionType of InteractionReference
Arg63Pocket 1Hydrogen Bonding benthamopen.comnih.gov
Tyr215Pocket 2Hydrophobic/Aromatic nih.gov
Pro66Pocket 2Hydrophobic nih.gov
Val455Pocket 2Hydrophobic nih.gov
Met210Pocket 3Hydrophobic nih.gov
Tyr214Pocket 3Hydrophobic nih.gov
Met235Pocket 3Hydrophobic nih.gov

QSAR modeling is a computational method that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. creative-biolabs.commdpi.com For this compound and its analogues, a QSAR model would correlate physicochemical descriptors (such as logP, molecular weight, or electronic properties) or 3D structural features with their measured glucokinase activation potency (EC₅₀). creative-biolabs.com

Different types of QSAR models can be developed:

2D-QSAR: Uses 2D structural information like connectivity indices to predict activity. creative-biolabs.com

3D-QSAR: Correlates activity with the 3D non-covalent interaction fields surrounding the molecules, such as steric and electrostatic fields. creative-biolabs.comunar.ac.id

These models are trained on a set of known this compound analogues with measured activities. cresset-group.com Once a statistically robust and validated model is built, it can be used to predict the activity of novel, unsynthesized analogues. unar.ac.idcresset-group.com This predictive capability allows researchers to screen large virtual libraries of potential compounds and prioritize those with the highest predicted potency, accelerating the optimization process. pensoft.netfrontiersin.org

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. scispace.com An MD simulation of the this compound-glucokinase complex would track the movements and interactions of every atom over a period of nanoseconds, providing insights into the stability of the complex and the flexibility of the binding site. scispace.comresearchgate.net

MD simulations are critical for:

Assessing Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, researchers can confirm if the binding pose predicted by docking is stable over time. researchgate.netnih.gov

Observing Conformational Changes: Glucokinase is a highly flexible protein that transitions between inactive ("super-open") and active ("closed") conformations. nih.govnih.gov MD simulations can model how the binding of an activator like this compound influences this conformational transition, promoting the active state necessary for catalysis. nih.gov

Characterizing Dynamic Interactions: MD can reveal transient interactions and water-mediated hydrogen bonds that are not visible in static models but may be crucial for binding and activation. pensoft.net These simulations provide a more complete picture of the allosteric activation mechanism at an atomic level. nih.gov

Preclinical Research Models for Mechanistic Elucidation of Yh Gka

Ex Vivo Tissue Culture Systems for Direct Organ-Level Assessment

Ex vivo tissue culture systems, including isolated cell lines and primary tissue explants, are crucial for directly assessing the effects of YH-GKA at the cellular and organ levels, allowing for detailed mechanistic studies.

Studies in INS-1 Pancreatic Beta-Cell LineThe INS-1 cell line, a rat insulinoma cell model, has been extensively utilized to investigate the direct impact of this compound on pancreatic beta-cell function and survival. Research indicates that this compound significantly increases the number of INS-1 beta-cells. This proliferative effect is mediated through the up-regulation of Insulin (B600854) Receptor Substrate 2 (IRS-2) and subsequent activation of the AKT/PKB signaling pathway. Conversely, the down-regulation of IRS-2 has been shown to diminish the proliferative effects of this compound.

Beyond proliferation, this compound demonstrates protective effects against beta-cell apoptosis. It induces an increase in intracellular ATP content and citrate (B86180) synthase activity, which collectively contribute to blocking beta-cell apoptosis. Specifically, this compound has been shown to prevent INS-1 cell loss induced by chronic high glucose conditions. The anti-apoptotic mechanism of this compound involves an increased interaction between glucokinase and mitochondrial membrane proteins. Another glucokinase activator, GKA50, also exhibited the ability to prevent INS-1 cell apoptosis under chronic high glucose conditions. Furthermore, Compound 19e, a novel glucokinase activator, protected INS-1 cells from cytokine-induced cell death, reducing apoptotic signaling by inhibiting cytochrome c release.

Table 1: Effects of this compound on INS-1 Pancreatic Beta-Cells

ParameterObserved Effect with this compound TreatmentReference
INS-1 β-cell numberIncreased
IRS-2 expressionUp-regulated
AKT/PKB pathwayActivated
ATP contentIncreased
Citrate synthase activityIncreased
Glucotoxic β-cell apoptosisBlocked/Prevented
Glucokinase-mitochondrial interactionIncreased (linked to anti-apoptotic effect)

Studies in Hepatocyte Cell Lines (e.g., AML12)Hepatocyte cell lines, such as AML12, are utilized to investigate the hepatic effects of compounds. In studies using AML12 hepatocytes, glucokinase activator treatment under palmitic acid (PA) conditions led to the activation of the PERK signaling pathway. This activation was associated with an increase in lipogenic gene expression, suggesting a role for GKAs in hepatic lipid metabolism in this ex vivo context. However, GKA treatment did not activate endoplasmic reticulum (ER) stress signaling in AML12 cells under basal conditions.

Table 2: Ex Vivo Findings of Glucokinase Activators in Hepatocytes

Model SystemTreatment with GKA (General/Specific)Observed EffectReference
Isolated Rat HepatocytesGlucokinase ActivatorsStimulation of glycolysis and glycogen (B147801) synthesis frontiersin.org
Glucokinase ActivatorsDissociation of nuclear glucokinase/GKRP complex frontiersin.org
AML12 HepatocytesGlucokinase Activator (under PA)Activation of PERK signaling pathway
Glucokinase Activator (under PA)Increased lipogenic gene expression
Glucokinase Activator (basal)No activation of ER stress signaling

Advanced Analytical and Computational Methodologies in Yh Gka Research

Development of Quantitative Assays for YH-GKA in Biological Matrices

The development of robust and sensitive quantitative assays is fundamental to characterizing the pharmacokinetic profile of therapeutic candidates like this compound. For small molecules in complex biological matrices such as plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique. rsc.orgyoutube.com This method offers high selectivity and sensitivity, allowing for the precise measurement of compound concentrations.

The typical workflow for developing a quantitative LC-MS/MS assay for this compound would involve several key steps. First, a sample preparation procedure is optimized to efficiently extract this compound from the plasma and remove interfering substances like proteins and lipids. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov Chromatographic conditions are then established to achieve optimal separation of this compound from any remaining matrix components. This is typically accomplished using a reverse-phase column, such as a C18 column, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com

Detection is performed using a triple quadrupole mass spectrometer. The instrument is set to a multiple reaction monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of this compound) is selected and fragmented, and a resulting unique product ion is monitored. This process ensures high specificity and minimizes background noise. The method is rigorously validated according to regulatory guidelines to ensure its reliability, assessing parameters such as linearity, accuracy, precision, recovery, and stability. nih.govmdpi.com

Table 1: Representative Validation Parameters for a Hypothetical this compound LC-MS/MS Assay

Validation ParameterAcceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²)≥ 0.99> 0.997
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 9.5%
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 11.2%
Accuracy (Relative Error, %RE)Within ±15% (±20% at LLOQ)-12.6% to +10.5%
Matrix EffectCV of IS-normalized matrix factor ≤ 15%Consistent and minimal
RecoveryConsistent and precise> 85%

Application of High-Throughput Screening for Related Compounds and Biological Modulators

High-throughput screening (HTS) is a critical technology in drug discovery used to rapidly test millions of chemical compounds for their ability to modulate a specific biological target. youtube.com In the context of this compound, HTS is employed to discover novel glucokinase activators (GKAs) with potentially improved properties or different chemical scaffolds. scienceopen.compensoft.net These large-scale experiments rely on automation, robotics, and miniaturized assay formats, typically in 96- or 384-well microtiter plates, to maximize efficiency. youtube.comiu.edu

The HTS process for identifying new GKAs involves several stages. Initially, a robust biochemical or cell-based assay is developed to measure glucokinase activity. A common biochemical assay measures the rate of glucose-6-phosphate production, often using a coupled enzyme system that results in a fluorescent or luminescent signal. researchgate.net A large, diverse chemical library is then screened against the glucokinase enzyme in the presence of glucose. Compounds that produce a signal increase above a certain threshold are identified as "hits." researchgate.net

These initial hits undergo a triage process to confirm their activity and eliminate false positives. This includes re-testing active compounds to confirm the dose-response relationship and performing counter-screens to identify compounds that interfere with the assay technology itself. Informatics tools are used to analyze the chemical structures of the confirmed hits, grouping them into distinct chemical series for further investigation. researchgate.net

Table 2: Illustrative Workflow for an HTS Campaign to Identify Novel Glucokinase Activators

PhaseObjectiveKey ActivitiesTechnology/Methods
Assay DevelopmentCreate a robust, automated assay for GK activity.Optimize enzyme concentration, substrate levels, and signal detection.Coupled-enzyme luminescence or fluorescence assays.
Primary ScreenIdentify initial "hits" from a large compound library.Screen a library of >250,000 compounds at a single concentration.Automated liquid handlers and plate readers.
Hit ConfirmationVerify the activity of primary hits.Re-test hits in dose-response format to determine potency (EC50).Serial dilution and curve-fitting software.
Triage & False Positive RemovalEliminate artifactual hits.Conduct counter-screens (e.g., without enzyme) and orthogonal assays.Isothermal titration calorimetry, alternative assay formats.
Hit-to-LeadIdentify promising chemical series for optimization.Analyze structure-activity relationships (SAR) of validated hits.Medicinal chemistry, computational modeling.

Advanced Proteomics and Metabolomics for Comprehensive Cellular Profiling

To understand the full impact of this compound on cellular function beyond the direct activation of glucokinase, advanced "omics" technologies are utilized. Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) provide a comprehensive snapshot of the cellular state following compound treatment. nih.govnih.gov

In studies involving this compound in INS-1 pancreatic β-cells, treatment was shown to affect proteins involved in proliferation and apoptosis pathways. This compound increased the phosphorylation of AKT and inactivated GSK3β, while also upregulating insulin (B600854) receptor substrate-2 (IRS-2), β-catenin, and cyclin D2. nih.gov It also reduced the expression of apoptotic markers like cleaved poly (ADP-ribose) polymerase (PARP) and caspase-3. nih.gov A comprehensive proteomics analysis, likely using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), would quantify changes across thousands of proteins simultaneously, revealing broader network effects on cellular signaling, metabolism, and structure. nih.govbiorxiv.org

Metabolomics studies on other glucokinase activators have demonstrated profound shifts in cellular metabolism. Activation of GK in hepatocytes was shown to increase the flux through the TCA cycle, evidenced by the increased generation of citrate (B86180), glutamate, and aspartate. nih.govresearchgate.net It also elevated the cellular energy state by increasing ATP levels, stimulated the synthesis of several amino acids, and increased the production of lactate. nih.govresearchgate.net Applying similar 13C-isotopomer-based metabolomics to this compound-treated cells would precisely map how the increased glycolytic flux is redirected into various biosynthetic and bioenergetic pathways.

Table 3: Key Protein and Metabolite Changes Associated with Glucokinase Activation

Molecule TypeSpecific Molecule/PathwayObserved/Expected Change with GKAFunctional Implication
ProteinPhospho-AKTIncreasePro-survival, cell growth signaling
ProteinCyclin D2IncreaseCell cycle progression, proliferation
ProteinCleaved Caspase-3DecreaseInhibition of apoptosis
MetaboliteATPIncreaseHigher cellular energy state
MetaboliteTCA Cycle Intermediates (e.g., Citrate)IncreaseIncreased anaplerosis and cataplerosis
MetaboliteLactateIncreaseEnhanced glycolytic flux

Utilization of Computational Chemistry and Bioinformatics

Computational chemistry and bioinformatics are indispensable tools for accelerating the discovery and optimization of glucokinase activators like this compound. nih.govnih.gov These in silico methods provide insights into molecular interactions and biological networks, guiding experimental design and helping to interpret complex datasets.

Predictive modeling is used to understand how GKAs like this compound bind to the allosteric site of the glucokinase enzyme and to predict the binding affinity of novel chemical structures. scienceopen.comtandfonline.com The process typically begins with the three-dimensional crystal structure of the glucokinase protein. Molecular docking algorithms are then used to predict the preferred orientation and conformation of a ligand (the GKA) within the enzyme's allosteric binding pocket. nih.govmdpi.com These programs score the different poses based on factors like electrostatic interactions and hydrogen bonding.

To further refine these predictions and assess the stability of the protein-ligand complex, molecular dynamics (MD) simulations are performed. nih.govtandfonline.com MD simulations model the movement of every atom in the system over time, providing a dynamic view of the interaction and allowing for the calculation of binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). tandfonline.com This computational approach enables researchers to prioritize which novel compounds to synthesize and test, saving significant time and resources. nih.gov

Table 4: Key Glucokinase Allosteric Site Residues in Predictive Modeling

Amino Acid ResidueRole in GKA BindingType of Interaction
Arginine (Arg) 63Key anchoring point for many activators.Hydrogen Bonding
Tyrosine (Tyr) 215Forms part of the hydrophobic pocket.Hydrophobic Interaction, Pi-stacking
Valine (Val) 455Contributes to the shape of the binding site.Hydrophobic Interaction
Methionine (Met) 210Forms part of the hydrophobic pocket.Hydrophobic Interaction
Isoleucine (Ile) 211Contributes to the shape of the binding site.Hydrophobic Interaction

The function of glucokinase is regulated not only by glucose and activators like this compound but also through its interactions with other proteins. diabetesjournals.orgdiabetesjournals.org Bioinformatics tools are used to analyze these protein-protein interaction (PPI) networks to understand the broader biological context of GK activation. nih.gov

A key interacting partner is the Glucokinase Regulatory Protein (GKRP), which sequesters GK in the nucleus of liver cells in an inactive state. diabetesjournals.org The activation of GK can influence its dissociation from GKRP. Another critical interaction is with the pro-apoptotic protein BAD and the mitochondrial Voltage-Dependent Anion-Selective Channel protein (VDAC). diabetesjournals.org Research has shown that this compound specifically increases the interaction between GK and VDAC. nih.gov This interaction is thought to couple cellular glucose metabolism directly to mitochondrial function and the intrinsic apoptosis pathway. By mapping and analyzing these PPI networks, researchers can predict how modulating GK activity with this compound might impact other cellular processes like cell survival, apoptosis, and subcellular localization, providing a systems-level understanding of the compound's effects. nih.govdiabetesjournals.org

Future Directions and Unelucidated Research Gaps for Yh Gka

Elucidation of Further Downstream Signaling Pathways and Long-Term Cellular Adaptations

Initial research has shown that YH-GKA can promote pancreatic β-cell proliferation and mitigate glucotoxic apoptosis, in part through the upregulation of Insulin (B600854) Receptor Substrate-2 (IRS-2) and subsequent activation of the AKT/GSK-3β/β-catenin pathway. While this provides a foundational understanding, the signaling cascade downstream of glucokinase (GK) activation is likely far more complex. A critical future direction is the comprehensive mapping of all signaling pathways modulated by this compound.

A significant concern with the long-term use of some GKAs is the potential for unsustained efficacy and the induction of β-cell exhaustion or failure. researchgate.netnih.gov Chronic overstimulation of glucose metabolism can lead to glucotoxicity, a state characterized by cellular stress and apoptosis. nih.govdiabetesjournals.org Therefore, long-term studies are imperative to understand the cellular adaptations to sustained this compound exposure. Research should focus on whether chronic activation leads to detrimental effects such as the accumulation of glycogen (B147801), increased oxidative or endoplasmic reticulum (ER) stress, and the activation of pro-apoptotic pathways. nih.gov Investigating the expression and activity of stress-response genes and proteins over extended treatment periods will be crucial to determine if the initial beneficial effects of this compound are maintained or if adaptive mechanisms lead to a decline in β-cell health and function. researchgate.net

Proposed Research Area Key Questions Potential Methodologies
Downstream Pathway Mapping Beyond IRS-2/AKT, what other signaling networks (e.g., MAPK/ERK, mTOR) are activated or inhibited by this compound in β-cells?Phospho-proteomics, Kinase activity assays, Western Blot arrays
Long-Term Cellular Adaptation Does chronic this compound exposure lead to a sustained proliferative effect or induce markers of glucotoxicity and apoptosis?Long-term cell culture studies, Gene expression analysis (qRT-PCR, RNA-Seq), Apoptosis assays (Caspase-3 activity, Annexin V staining)
Mechanisms of Efficacy Loss What molecular changes (e.g., receptor desensitization, feedback inhibition) contribute to the potential loss of efficacy observed with some GKAs over time?Time-course studies measuring GK activity, insulin secretion, and key signaling protein levels.

Identification of Additional Molecular Interactors Beyond Glucokinase

While this compound is designed to allosterically activate glucokinase, its complete interaction profile within the cell is unknown. nih.gov Identifying off-target interactions is fundamental to understanding its full biological activity and potential side effects.

A primary candidate for interaction, particularly in hepatocytes, is the Glucokinase Regulatory Protein (GKRP) . nih.govnih.gov GKRP binds to and inhibits GK, sequestering it in the nucleus at low glucose concentrations. nih.govmdpi.com The interaction between GKAs and the GK-GKRP complex is a key determinant of their hepatic action and safety profile; some GKAs disrupt the complex, while newer hepatoselective activators may function without disrupting this regulatory mechanism. mdpi.compnas.org Elucidating the specific effect of this compound on the GK-GKRP interaction is a high-priority research gap.

Furthermore, other proteins may interact with GK or be modulated by its activity state. For instance, the pro-apoptotic protein BAD , a member of the Bcl-2 family, has been suggested as a potential interactor with the glucokinase complex, which could link GK activation directly to apoptosis pathways under certain conditions. diabetesjournals.org Future studies should employ unbiased screening methods to identify the complete interactome of this compound-bound glucokinase.

Potential Interactor Cellular Location Known/Hypothesized Role Research Objective for this compound
Glucokinase Regulatory Protein (GKRP) Hepatocyte Nucleus/CytosolEndogenous inhibitor of glucokinase, regulating its activity and location. nih.govportlandpress.comDetermine if this compound binding to GK promotes dissociation from GKRP, and quantify this effect.
BAD (Bcl-2 associated death promoter) Mitochondria/CytosolPro-apoptotic protein whose function can be modulated by phosphorylation downstream of metabolic pathways. diabetesjournals.orgInvestigate if this compound influences the interaction between glucokinase and BAD, potentially affecting apoptosis.
Novel Binding Partners Cell-wideUnknownUse proteomic techniques like co-immunoprecipitation followed by mass spectrometry to identify previously unknown proteins that bind to the this compound/GK complex.

Systems Biology Approaches Integrating Multi-Omics Data for Holistic Understanding

To move beyond a single-pathway view, future research on this compound should adopt a systems biology approach. researchgate.netfrontiersin.org This involves integrating multiple layers of high-throughput data ("multi-omics") to construct a holistic model of the compound's cellular impact. springermedizin.depythiabio.com Such an approach is essential for uncovering novel mechanisms, predicting system-wide effects, and identifying biomarkers of response or toxicity.

An integrated multi-omics analysis for this compound would involve:

Transcriptomics: Using techniques like RNA-sequencing to capture the entire landscape of gene expression changes in response to this compound, revealing regulatory networks beyond the usual suspects. nih.govmdpi.com

Proteomics: Quantifying changes in the cellular proteome and post-translational modifications (like phosphorylation) to see the direct functional output of altered gene expression and signaling. nih.gov

Metabolomics: Mapping the global changes in cellular metabolites to understand how enhanced glycolytic flux by this compound reverberates through other metabolic pathways, such as the TCA cycle, amino acid synthesis, and lipid metabolism. nih.govlipotype.com

By integrating these datasets, researchers can build comprehensive network models that illustrate how this compound perturbs the entire cellular system. nih.gov This can reveal unexpected connections between pathways and provide a much richer, more accurate understanding of its mechanism of action. columbia.edu

Development of Advanced Computational Models for Predicting Biological Outcomes

Advanced computational modeling offers a powerful, predictive framework for understanding and optimizing therapeutic agents like this compound. parssilico.comhub-xchange.com By creating mathematical and simulation-based models of biological systems, researchers can explore complex dynamics that are difficult to assess experimentally. mdpi.comnih.govnih.gov

For this compound, computational models can be developed at multiple scales:

Molecular Dynamics Simulations: These models can simulate the physical interaction between this compound and the allosteric site of glucokinase, predicting how binding affects the enzyme's conformational changes and activity. pensoft.netresearchgate.net This can help in designing new analogs with improved potency.

Pathway and Network Modeling: Kinetic models of metabolic and signaling pathways can be used to simulate the downstream consequences of GK activation. plos.org For example, a model of β-cell metabolism could predict the glucose threshold at which this compound's effects shift from beneficial (e.g., increased ATP production) to detrimental (e.g., excessive oxidative stress), helping to define a therapeutic window. diabetesjournals.orgplos.org

Predictive Toxicology Models: By leveraging machine learning and large datasets, models can be trained to predict the likelihood of adverse outcomes, such as drug-induced liver injury or hypoglycemia, based on the chemical structure and known biological effects of this compound. broadinstitute.org

These in silico approaches can accelerate research by prioritizing experiments, generating testable hypotheses, and guiding the development of safer and more effective GKA-based therapies. dergipark.org.tr

Exploration of this compound's Mechanisms in Diverse Cellular Contexts Beyond β-Cells

The physiological effects of this compound are not confined to pancreatic β-cells. Glucokinase is expressed in several other key metabolic tissues, and understanding the compound's action in these diverse cellular contexts is crucial for a complete picture of its therapeutic potential and possible side effects. mdpi.comfrontiersin.org

The most significant alternative site of action is the liver . In hepatocytes, GK activation is known to increase glucose uptake and its conversion to glycogen. nih.govresearchgate.nettaylorandfrancis.comnih.gov However, some GKAs have been associated with adverse hepatic effects, including steatosis (fatty liver) and hyperlipidemia. mdpi.comresearchgate.net A major research imperative is to determine the precise mechanism by which this compound affects hepatic lipid metabolism and whether it carries a similar risk.

Beyond the liver, GK is also expressed in other tissues where its function and response to GKAs are poorly understood. Future research should systematically investigate the effects of this compound in these cellular contexts:

Cell/Tissue Type Known/Potential Role of Glucokinase Key Research Question for this compound
Hepatocytes (Liver) Pacemaker for glucose storage as glycogen; influences lipid synthesis. diabetesjournals.orgnih.govWhat is the long-term impact of this compound on hepatic triglyceride and glycogen content? Does it induce steatosis?
Pancreatic α-Cells GK activity is linked to the regulation of glucagon (B607659) secretion. nih.govmdpi.comDoes this compound activation in α-cells suppress glucagon release, providing a dual benefit for glycemic control?
Glucose-Sensing Neurons Expressed in the hypothalamus and brainstem, contributing to central glucose sensing and appetite regulation. diabetesjournals.orgfrontiersin.orgbmj.comDoes this compound cross the blood-brain barrier and influence the activity of these neurons? Could it affect appetite or systemic glucose homeostasis via the CNS?
Enteroendocrine L-Cells Involved in nutrient sensing in the gut. nih.govprofketandhatariya.comDoes this compound modulate incretin (B1656795) hormone (e.g., GLP-1) secretion from L-cells?
Adrenal & Pituitary Glands GK is expressed, but its physiological role is not well-defined. mdpi.comfrontiersin.orgDoes this compound have any unforeseen effects on adrenal or pituitary hormone secretion?

Exploring these diverse cellular environments will be essential for fully characterizing the pharmacological profile of this compound and anticipating its complete range of physiological effects.

Q & A

Basic: How should researchers design experiments to synthesize and characterize YH-GKA?

Methodological Answer:
Experimental design must prioritize reproducibility and clarity. Begin with a detailed protocol outlining reagents, stoichiometric ratios, and reaction conditions (temperature, solvent, catalysts). Use controlled variables to isolate synthesis pathways. For characterization, combine spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to confirm structural integrity and purity. Include negative controls and triplicate trials to validate consistency. Always reference established synthetic frameworks while adapting to this compound’s unique properties .

Basic: What characterization techniques are essential to validate this compound’s structural and functional properties?

Methodological Answer:
A multi-modal approach is critical:

  • Structural Analysis: X-ray crystallography or NMR for atomic-resolution confirmation.
  • Purity Assessment: Mass spectrometry paired with HPLC to detect impurities (<1% threshold).
  • Functional Validation: In vitro assays (e.g., enzyme inhibition) to correlate structure with bioactivity.
    Document all instrumentation parameters (e.g., NMR frequency, column type in HPLC) to enable replication .

Advanced: How can contradictions in reported bioactivity data for this compound be systematically resolved?

Methodological Answer:
Contradictions often arise from variability in experimental conditions or assay sensitivity. Address this by:

  • Comparative Meta-Analysis: Pool data from primary studies, adjusting for variables like cell lines or dosage.
  • Sensitivity Testing: Replicate conflicting experiments under standardized protocols.
  • Principal Contradiction Analysis: Identify the dominant factor (e.g., solvent polarity, pH) influencing bioactivity discrepancies using factorial design .

Advanced: What strategies optimize this compound synthesis yield while minimizing side products?

Methodological Answer:
Apply Design of Experiments (DoE) to evaluate interaction effects between variables (e.g., temperature, catalyst loading). Response Surface Methodology (RSM) can model optimal conditions. Use kinetic studies to identify rate-limiting steps and adjust reagent addition sequences. Purification techniques (e.g., column chromatography with gradient elution) should be tailored to isolate the target compound from byproducts .

Basic: What frameworks guide hypothesis formulation about this compound’s mechanism of action?

Methodological Answer:
Develop hypotheses using deductive reasoning:

Literature Survey: Identify mechanistic gaps in analogous compounds.

Structure-Activity Relationship (SAR): Corrogate this compound’s functional groups with observed bioactivity.

Computational Docking: Predict binding affinities to target proteins (e.g., using AutoDock Vina).
Ensure hypotheses are falsifiable and specify measurable outcomes (e.g., IC50 shifts) .

Advanced: How can reproducibility challenges in this compound studies be mitigated?

Methodological Answer:

  • Protocol Standardization: Publish detailed supplemental methods, including raw data and instrument calibration logs.
  • Collaborative Validation: Engage independent labs to replicate key findings.
  • Error Tracking: Use lab notebooks or electronic systems to document deviations in real-time .

Advanced: Which statistical methods are most robust for analyzing this compound’s dose-response data?

Methodological Answer:

  • Non-linear Regression: Fit sigmoidal curves (e.g., Hill equation) to dose-response datasets.
  • ANOVA with Post-Hoc Tests: Compare means across multiple concentrations.
  • Outlier Detection: Apply Grubbs’ test or leverage robust statistical packages (e.g., R’s ‘outliers’ module). Always report confidence intervals and effect sizes .

Basic: What strategies ensure comprehensive literature reviews for this compound research?

Methodological Answer:

  • Database Mining: Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., “this compound AND synthesis NOT industrial”).
  • Citation Chaining: Track references from seminal papers.
  • Grey Literature: Include preprints and conference abstracts for emerging trends. Critically assess sources for conflicts of interest or methodological flaws .

Advanced: How can interdisciplinary approaches enhance this compound’s application in drug discovery?

Methodological Answer:

  • Cheminformatics: Integrate QSAR models to predict ADMET properties.
  • Systems Biology: Map this compound’s interactions using pathway analysis tools (e.g., KEGG).
  • Material Science Collaboration: Explore nanoformulations to improve bioavailability. Cross-disciplinary teams should establish shared terminologies and data-sharing protocols .

Basic: What validation criteria are critical for computational models predicting this compound’s properties?

Methodological Answer:

  • Internal Validation: Use k-fold cross-validation to assess model overfitting.
  • External Validation: Test predictions against unpublished experimental data.
  • Benchmarking: Compare accuracy with established models (e.g., DFT for electronic properties). Report root-mean-square error (RMSE) and R² values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.